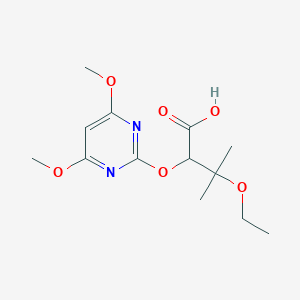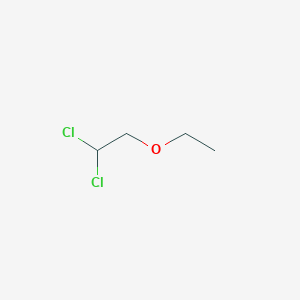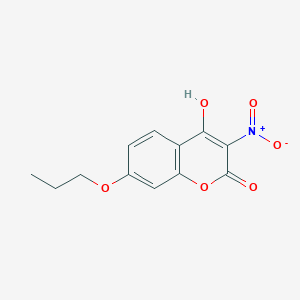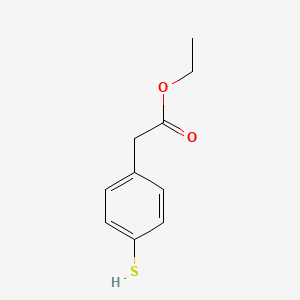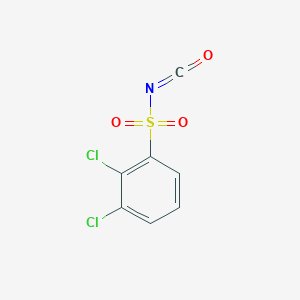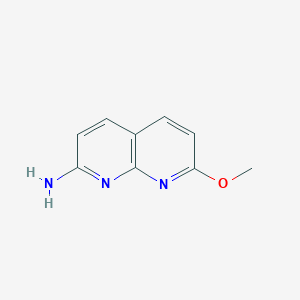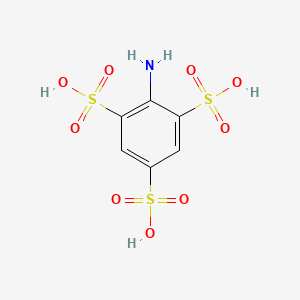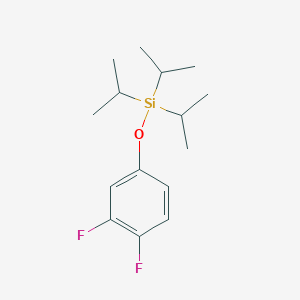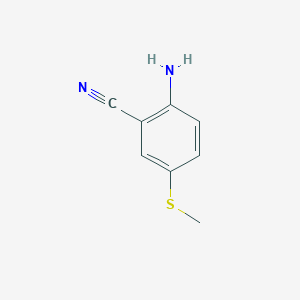
2-amino-5-(methylsulfanyl)benzonitrile
描述
2-amino-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H8N2S It is a derivative of benzonitrile, featuring an amino group at the second position and a methylthio group at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(methylsulfanyl)benzonitrile typically involves the introduction of the amino and methylthio groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(methylthio)benzonitrile, with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-amino-5-(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Ammonia (NH3), amines, polar solvents like DMF
Major Products Formed
Oxidation: 2-Amino-5-(methylsulfinyl)benzonitrile, 2-Amino-5-(methylsulfonyl)benzonitrile
Reduction: 2-Amino-5-(methylthio)benzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used
科学研究应用
2-amino-5-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-amino-5-(methylsulfanyl)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Amino-5-methylbenzonitrile
- 2-Amino-5-(methylthio)benzamide
- 2-Amino-5-(methylthio)benzaldehyde
Uniqueness
2-amino-5-(methylsulfanyl)benzonitrile is unique due to the presence of both an amino group and a methylthio group on the benzonitrile scaffold. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
属性
分子式 |
C8H8N2S |
|---|---|
分子量 |
164.23 g/mol |
IUPAC 名称 |
2-amino-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H8N2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 |
InChI 键 |
WKCGREHCBDTVGT-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)N)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B8686431.png)
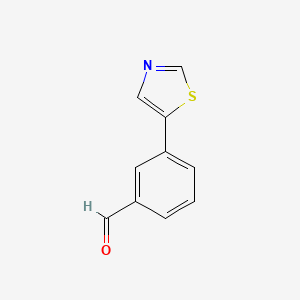
![Tert-butyl(4-chloro-2-{[4-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8686453.png)
![4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8686457.png)

